Product packaging for 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine(Cat. No.:CAS No. 1335054-80-2)

2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1382732
CAS No.: 1335054-80-2
M. Wt: 199.01 g/mol
InChI Key: QPEFLTYNPXRWKV-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold is a nitrogen-rich heterocyclic system with broad applications in medicinal and agrochemical research. First reported in 1909, this bicyclic structure has been extensively studied due to its versatility in drug design and herbicidal activity . The introduction of bromine at specific positions, such as the 2-position in 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine, enhances reactivity and biological potency by enabling further functionalization via cross-coupling reactions or nucleophilic substitutions . Brominated TPs are pivotal intermediates in synthesizing derivatives with antitumor, antimicrobial, and herbicidal properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN4 B1382732 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1335054-80-2

Properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEFLTYNPXRWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335054-80-2
Record name 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine
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Preparation Methods

Cyclocondensation and Oxidative Cyclization Routes

The triazolo[1,5-a]pyrimidine core is commonly synthesized via cyclocondensation reactions involving hydrazinylpyrimidines and carbonyl compounds, followed by oxidative cyclization or rearrangement steps. These methods enable the formation of the fused heterocyclic ring system efficiently.

  • One approach involves the cyclocondensation of 5-bromo-2-hydrazinopyrimidine with formaldehyde or other aldehydes in ethanol at room temperature, yielding hydrazinyl intermediates. Subsequent oxidative cyclization with oxidants such as iodobenzene diacetate in dichloromethane affords the 2-bromo-substituted triazolopyrimidine.

  • Another method involves the oxidative cyclization of pyrimidin-2-yl-amidines, which can be tailored to introduce bromine substituents at desired positions on the ring system.

Alkylation and Biginelli-like One-Pot Synthesis

  • Alkylation of 3-amino-5-thiol-1,2,4-triazole with alkyl bromides in the presence of a base (e.g., triethylamine) produces key intermediates. These intermediates undergo heating in polar aprotic solvents such as DMF at elevated temperatures (130–160 °C) to induce heterocyclization, forming the triazolopyrimidine scaffold with bromine substituents when brominated alkylating agents are used.

  • This three-component Biginelli-like heterocyclization is a rapid, efficient, and versatile route to generate various triazolopyrimidine analogues, including brominated derivatives.

Detailed Preparation Method from Crystallographic Study

A crystallographic study provides a precise synthetic route for 5-bromo-triazolo[1,5-a]pyrimidine, which is closely related to the 2-bromo isomer:

Step Reagents and Conditions Description
1 5-Bromo-2-hydrazinopyrimidine + formaldehyde in EtOH, RT Formation of 5-bromo-2-(2-methylenehydrazinyl)pyrimidine intermediate after 2 h stirring
2 Concentration and purification by silica gel chromatography Isolation of the hydrazinyl intermediate as beige solid
3 Treatment with iodobenzene diacetate in dichloromethane, RT, 15 h Oxidative cyclization to form 5-bromo-triazolo[1,5-a]pyrimidine yellow solid
4 Purification and crystallization by slow evaporation in ethanol Obtaining single crystals suitable for X-ray diffraction studies

This method highlights mild reaction conditions and efficient purification steps, enabling high-quality product isolation.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation + Oxidative Cyclization 5-Bromo-2-hydrazinopyrimidine, formaldehyde, iodobenzene diacetate RT, EtOH and DCM solvents, 15 h reaction Mild conditions, high purity product Requires strong oxidant, longer reaction time
Alkylation + Biginelli-like heterocyclization 3-Amino-5-thiol-1,2,4-triazole, alkyl bromides, triethylamine, DMF 130–160 °C, 15–20 min Rapid, one-pot, versatile for analogues High temperature, requires careful control
Oxidative cyclization of pyrimidin-2-yl-amidines Pyrimidin-2-yl-amidines, oxidants Varies, often mild Direct access to substituted triazolopyrimidines Substrate-specific, may require optimization

Research Findings and Optimization Notes

  • The Biginelli-like heterocyclization method is favored for library synthesis of analogues due to its efficiency and use of commercially available reagents.

  • Oxidative cyclization routes provide regioselective introduction of bromine substituents and allow for crystal structure elucidation, which is critical for confirming the molecular structure and purity.

  • Reaction solvents such as DMF and dichloromethane are commonly employed for their ability to dissolve reactants and facilitate cyclization or oxidation steps.

  • Bases like triethylamine are essential in alkylation steps to neutralize generated acids and promote nucleophilic substitution.

  • Temperature control is crucial: moderate heating accelerates cyclization but must be balanced to avoid decomposition or side reactions.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Role in Synthesis
Starting material 5-Bromo-2-hydrazinopyrimidine or 3-amino-5-thiol-1,2,4-triazole Provides pyrimidine or triazole core
Bromination site Position 2 or 5 on triazolopyrimidine ring Determines biological and chemical properties
Solvent Ethanol, DMF, dichloromethane Medium for reaction and purification
Base Triethylamine Facilitates alkylation
Temperature Room temperature to 160 °C Controls reaction kinetics
Oxidant Iodobenzene diacetate Enables oxidative cyclization
Reaction time 15 min to 15 h Depends on step and method

Chemical Reactions Analysis

Types of Reactions

2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Cycloaddition Reactions: The triazole and pyrimidine rings can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrimidines, while cycloaddition reactions can produce various fused heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine is in the development of anticancer agents. Research indicates that derivatives of this compound can inhibit critical signaling pathways involved in cancer progression, particularly the ERK signaling pathway. For instance, studies have shown that certain derivatives induce apoptosis in cancer cells by regulating cell cycle-related proteins and inhibiting cell proliferation .

Table 1: Summary of Anticancer Activities

CompoundTargetMechanismIC50 (μM)
H12CDK2Inhibition0.12
Indole DerivativeERK PathwayApoptosis Induction2.1

Enzyme Inhibition
The compound also serves as an intermediate for synthesizing enzyme inhibitors. It has been reported to inhibit AXL receptor tyrosine kinase, which is implicated in various cancers including lung and breast cancer . This inhibition can potentially lead to therapeutic strategies for treating proliferative conditions.

Biological Research

Neuroprotective Properties
Research has indicated that this compound exhibits neuroprotective effects. Studies are ongoing to explore its potential in treating neurodegenerative diseases through mechanisms that involve reducing inflammation and oxidative stress .

Anti-Inflammatory Effects
The compound's anti-inflammatory properties have also been documented. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for inflammatory diseases .

Industrial Applications

Synthesis of Complex Molecules
In industrial chemistry, this compound is utilized as a building block for synthesizing more complex chemical entities. Its reactivity allows for various chemical modifications, making it valuable in the production of new materials and pharmaceuticals .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing a series of triazolo-pyrimidine derivatives from this compound demonstrated significant anticancer activity against MGC-803 cells. The most potent derivative exhibited an IC50 value of 0.12 μM against CDK2, highlighting its potential as a lead compound for further drug development .

Case Study 2: Neuroprotection

In another study investigating neuroprotective agents, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results showed a marked reduction in cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Detailed Profile of 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine

Physical and Chemical Properties

  • Molecular Formula : C₅H₃BrN₄
  • Molecular Weight : 199.01 g/mol
  • Appearance : White to pale yellow crystalline solid (industrial grade) .
  • Key Applications : Intermediate in drug discovery, herbicidal agent, and precursor for functionalized TP derivatives .

Comparison with Structurally Similar Compounds

The following table highlights key differences between 2-bromo-TP and related brominated or substituted TP/pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Activities/Applications References
2-Bromo-TP C₅H₃BrN₄ 199.01 Br at C2 Herbicide intermediate, antitumor
5-Bromo-TP C₅H₃BrN₄ 199.01 Br at C5 Antimicrobial, antitumor
8-Bromo-7-chloro-2-phenyl-TP C₁₁H₆BrClN₄ 309.55 Br at C8, Cl at C7, Ph at C2 Antitumor (HEPG2-1 cell line)
6-Bromo-2-chloro-TP (pyridine) C₆H₃BrClN₃ 232.47 Br at C6, Cl at C2 Synthetic intermediate
2-Amino-5,7-dimethoxy-TP C₇H₈N₄O₂ 196.17 NH₂ at C2, OMe at C5/C7 Herbicidal agent
5,7-Di(hetero)aryl-TP Variable 250–350 Aryl groups at C5/C7 Broad-spectrum bioactivity

Structural and Functional Insights

  • Positional Effects of Bromine :

    • 2-Bromo-TP : Bromine at C2 enhances electrophilicity, facilitating Suzuki-Miyaura couplings for drug candidate synthesis .
    • 5/8-Bromo Derivatives : Bromine at distal positions (C5/C8) alters steric and electronic profiles, impacting binding to biological targets like ALS or kinases .
  • Substituent Diversity: Amino Groups (e.g., 2-amino-TP): Improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition . Chloro/Phenyl Groups: Increase lipophilicity, enhancing membrane permeability in antitumor agents .

Biological Activity

The compound 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine is part of a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, while also presenting relevant data tables and case studies from recent research.

Anticancer Activity

Recent studies have highlighted the potential of This compound derivatives as effective anticancer agents. For instance, a series of derivatives were synthesized and evaluated for their antiproliferative activities against various human cancer cell lines:

  • Compound H12 demonstrated significant antiproliferative effects against MGC-803 (IC50 = 9.47 μM), HCT-116 (IC50 = 9.58 μM), and MCF-7 (IC50 = 13.1 μM) cells, outperforming the standard drug 5-Fluorouracil (5-Fu) .
  • The mechanism of action involves the suppression of the ERK signaling pathway , leading to decreased phosphorylation levels of ERK1/2 and induction of cell apoptosis .

Table 1: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
H12MCF-713.1G2/M phase arrest

Antibacterial Activity

The antibacterial properties of This compound derivatives have also been explored. A study synthesized several derivatives and assessed their activity against Gram-positive and Gram-negative bacteria:

  • Compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 µg/mL , indicating strong antibacterial activity.
  • Notably, compound 9a showed the highest inhibitory activity against DNA gyrase with an IC50 of 0.68 µM , comparable to ciprofloxacin .

Table 2: Antibacterial Activity of Selected Derivatives

CompoundBacterial StrainMIC (µg/mL)IC50 (µM)
9aDNA Gyrase-0.68
VariousGram-positive/negative0.25 - 2.0-

Antifungal Activity

In addition to antibacterial effects, some derivatives have shown promising antifungal activity:

  • The antifungal evaluation indicated moderate to good in vitro activity against various fungal strains.
  • Compounds were tested against pathogens such as Botrytis cinerea , with some exhibiting EC50 values comparable to established fungicides .

Table 3: Antifungal Activity of Selected Derivatives

CompoundFungal StrainEC50 (µg/mL)
Compound ABotrytis cinerea6.72
Compound BRhizoctonia solani5.21

Case Study: Anticancer Mechanism

A detailed investigation into compound H12 revealed its ability to induce apoptosis in cancer cells through modulation of cell cycle-related proteins. The study showed that H12 treatment resulted in significant downregulation of anti-apoptotic proteins while upregulating pro-apoptotic markers.

Case Study: Antibacterial Efficacy

In a comparative study, several triazolo[1,5-a]pyrimidine derivatives were tested against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed low cytotoxicity against human cells.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence product purity?

The synthesis typically employs multi-component reactions (e.g., Biginelli-like heterocyclization) using aldehydes, β-dicarbonyl compounds, and 3-amino-1,2,4-triazoles. Catalytic systems such as 4,4’-trimethylenedipiperidine (TMDP) or dimethylformamide (DMF) enhance reaction efficiency and regioselectivity . Key variables include temperature (80–120°C), solvent polarity, and catalyst loading. For example, TMDP acts as a dual solvent-catalyst, reducing reaction times to <6 hours with yields >85% . Impurities often arise from incomplete cyclization; purification via column chromatography or recrystallization in ethanol is critical for ≥95% purity .

Q. How are spectroscopic techniques (NMR, MS) employed to confirm the structure and purity of this compound?

  • 1H/13C NMR : The bromine substituent induces distinct deshielding in adjacent protons (e.g., δ 8.87 ppm for C7-H in triazolopyrimidine ring) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 436.2 [M+H]+) confirm molecular weight, while fragmentation patterns validate the bromine position .
  • Elemental Analysis : Used to verify stoichiometry (C, H, N, Br) with deviations <0.3% .

Advanced Research Questions

Q. How do structural modifications at the C2/C5 positions influence biological activity, and what are the key structure-activity relationship (SAR) trends?

Substituent Biological Activity Mechanistic Insight
Trifluoroethylamino (C5)Enhanced antitumor activity (IC50: 6.1 µM)Stabilizes tubulin binding via hydrophobic interactions .
Methylthio (C2)Moderate antifungal activity (EC50: 15 µM)Disrupts fungal cell wall biosynthesis .
Nitro groups (C6)Reduced adenosine receptor affinityElectron-withdrawing effects hinder receptor binding .

Substituent bulk and electronic properties directly modulate target engagement. For instance, bulky groups at C5 improve metabolic stability in antibacterial assays .

Q. How can researchers resolve contradictions in reported biological activity across studies (e.g., antitumor vs. antibacterial efficacy)?

Discrepancies often stem from:

  • Cell Line Variability : Antitumor activity (e.g., IC50: 12.3 µM in Bel-7402 hepatoma) may not correlate with antibacterial effects (MIC: 8 µg/mL against Enterococcus faecium) due to divergent molecular targets .
  • Assay Conditions : Varying pH, serum content, or incubation times alter compound stability. For example, serum proteins reduce free drug concentrations in cytotoxicity assays .
  • Mechanistic Overlap : Platinum complexes (e.g., cis-[PtCl2(Hmtpo-N3)2]) inhibit DNA replication, while non-metalated derivatives target tubulin polymerization .

Q. What experimental strategies mitigate regioselectivity challenges during scaled synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction times from 24 hours to 30 minutes, minimizing side products like di-brominated analogs .
  • Porous Organic Polymer Catalysts : Improve yields (>90%) by enhancing substrate confinement and reducing steric hindrance .
  • In-Situ Monitoring (UPLC-MS) : Enables real-time tracking of intermediate formation (e.g., β-enaminones) to optimize reaction quenching .

Methodological Considerations

Q. How to design in vitro assays for evaluating mechanism of action (e.g., antibacterial vs. antitumor)?

  • Antibacterial : Use macromolecular synthesis assays (e.g., radiolabeled N-acetylglucosamine incorporation) to pinpoint cell-wall biosynthesis inhibition .
  • Antitumor : Employ tubulin polymerization assays (spectrophotometric monitoring at 350 nm) or DNA-binding studies (CD spectroscopy, ethidium bromide displacement) .

Q. What are the best practices for analyzing metabolic stability in preclinical studies?

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH regeneration systems. Monitor intrinsic clearance (CLint) via LC-MS/MS .
  • CYP450 Inhibition Assays : Screen for isoform-specific inhibition (e.g., CYP3A4) to predict drug-drug interactions .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low off-target effects?

  • Selectivity Index (SI) : Compounds with SI >10 (e.g., IC50 tumor vs. normal cells) often feature polar groups (e.g., carboxamide) that reduce non-specific membrane disruption .
  • Redox Activity : Thiol-containing derivatives may induce oxidative stress in cancer cells but remain inert in bacterial models .

Tables for Key Data

Q. Table 1: Comparative Biological Activities

Study Activity IC50/EC50 Target Reference
Antitumor (HT-1080)Inhibition of cell growth6.1 µMTubulin polymerization
Antibacterial (E. faecium)Cell-wall biosynthesis block8 µg/mLPenicillin-binding proteins
Antifungal (R. solani)Mycelial growth inhibition15 µMChitin synthase

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.